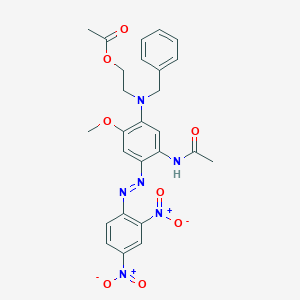![molecular formula C31H26N2 B106453 5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine] CAS No. 62035-55-6](/img/structure/B106453.png)
5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3-Benzobbenzazepin-11-ylpropyl)benzobbenzazepine is a chemical compound that belongs to the class of benzazepines. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in drug development, environmental research, and industrial applications.
Chemical Reactions Analysis
11-(3-Benzobbenzazepin-11-ylpropyl)benzobbenzazepine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-(3-Benzobbenzazepin-11-ylpropyl)benzobbenzazepine has been studied for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential therapeutic effects, including its role in modulating biological pathways.
Medicine: It is being studied for its potential use in drug development, particularly for its therapeutic and toxic effects.
Industry: It has applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(3-Benzobbenzazepin-11-ylpropyl)benzobbenzazepine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
11-(3-Benzobbenzazepin-11-ylpropyl)benzobbenzazepine is unique in its structure and properties. Similar compounds include other benzazepines, which share the benzazepine ring structure but differ in their functional groups and overall molecular architecture.
Properties
IUPAC Name |
11-(3-benzo[b][1]benzazepin-11-ylpropyl)benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2/c1-5-14-28-24(10-1)18-19-25-11-2-6-15-29(25)32(28)22-9-23-33-30-16-7-3-12-26(30)20-21-27-13-4-8-17-31(27)33/h1-8,10-21H,9,22-23H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVBGXWKQIQOFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCN4C5=CC=CC=C5C=CC6=CC=CC=C64 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
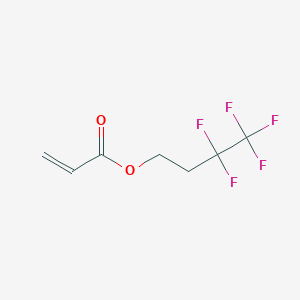
![11-Methylbenzo[b][1]benzazepine](/img/structure/B106375.png)
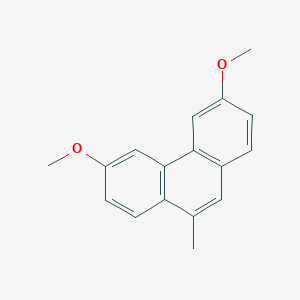
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)
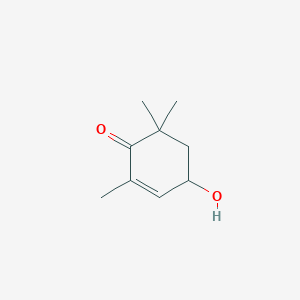




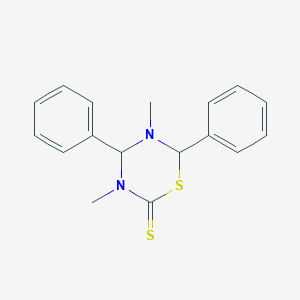

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
